(R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of the corresponding ketone precursor. One common method is the enantioselective reduction of 3-chlorophenyl-2,2,2-trifluoroacetophenone using chiral catalysts or biocatalysts such as alcohol dehydrogenases . The reaction conditions often include mild temperatures and the presence of co-factors like NADH or NADPH for enzymatic reductions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale biocatalytic processes, leveraging the high stereoselectivity and efficiency of alcohol dehydrogenases. These processes are designed to be sustainable and scalable, ensuring the consistent production of enantiomerically pure (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Wirkmechanismus
The mechanism by which (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes. For example, as a substrate for alcohol dehydrogenases, it undergoes enzymatic reduction or oxidation, leading to the formation of different products. The trifluoromethyl group and chlorophenyl group contribute to its unique reactivity and binding affinity to these enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-chlorophenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(1R)-1-(3-fluorophenyl)-2,2,2-trifluoroethan-1-ol: Similar structure but with a fluorine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the chlorophenyl group in (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol imparts unique chemical properties, such as increased lipophilicity and distinct reactivity patterns, making it valuable for specific applications in pharmaceuticals and chemical synthesis .
Eigenschaften
CAS-Nummer |
376347-10-3 |
---|---|
Molekularformel |
C8H6ClF3O |
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
InChI-Schlüssel |
IFUMGCOCVZUIRR-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.